amine CAS No. 1343065-92-8](/img/structure/B3098796.png)

[(3-Chloro-4-methylphenyl)methyl](methyl)amine

Descripción general

Descripción

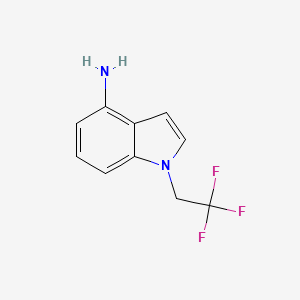

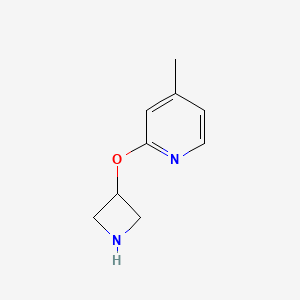

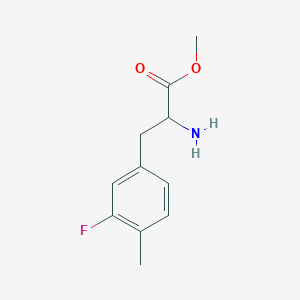

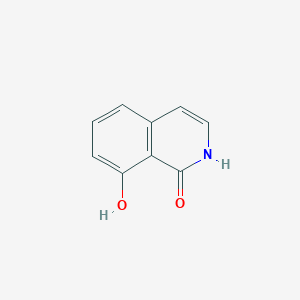

The compound is an amine derivative of a chloromethylphenyl group. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. Chloromethylphenyl groups are aromatic compounds that contain a chlorine atom and a methyl group attached to a phenyl ring .

Molecular Structure Analysis

The molecular structure of “(3-Chloro-4-methylphenyl)methylamine” would likely consist of a phenyl ring (a cyclic group of six carbon atoms) with a chlorine atom and a methyl group (CH3) attached. This is connected to a methylamine group (CH3NH2) .

Chemical Reactions Analysis

Again, while specific reactions involving “(3-Chloro-4-methylphenyl)methylamine” are not available, amines in general can undergo a variety of reactions, including alkylation, acylation, and reactions with nitrous acid .

Aplicaciones Científicas De Investigación

Corrosion Inhibition

(3-Chloro-4-methylphenyl)methylamine and its derivatives have been explored for their corrosion inhibition properties. A study focused on the synthesis of four amine derivative compounds, including one similar to the compound of interest, and investigated their performance as corrosion inhibitors for mild steel in HCl medium. The study utilized electrochemical measurements and surface analysis to demonstrate that these compounds can form a protective film on the mild steel surface, enhancing corrosion resistance. The efficiency of these inhibitors was influenced by their concentration and the presence of substituent groups, with certain derivatives achieving inhibition efficiencies of over 90%. Molecular dynamics simulations supported these findings, indicating a strong interaction between the inhibitor molecules and the metal surface (Boughoues et al., 2020).

Antimicrobial and Cytotoxic Activities

Research into the antimicrobial and cytotoxic activities of amine derivatives, including those structurally related to (3-Chloro-4-methylphenyl)methylamine, has led to the synthesis of novel compounds with potential biological applications. One study synthesized a series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines and evaluated their antibacterial and cytotoxic properties. Some of these compounds exhibited significant antibacterial activity, highlighting the potential of amine derivatives in developing new antimicrobial agents (Noolvi et al., 2014).

Synthesis of N-Methyl- and N-Alkylamines

The synthesis of N-methyl- and N-alkylamines is of great interest due to their wide range of applications in academic research and industrial production, including their role in life-science molecules. A study described an expedient reductive amination process using cobalt oxide nanoparticles for the selective synthesis of N-methylated and N-alkylated amines. This method offers a cost-efficient and convenient approach to producing these compounds, potentially including derivatives of (3-Chloro-4-methylphenyl)methylamine (Senthamarai et al., 2018).

Organic Solar Cells

Amine-based fullerene derivatives, structurally related to (3-Chloro-4-methylphenyl)methylamine, have been applied as acceptors and cathode interfacial materials in polymer solar cells. These derivatives demonstrate high electron mobility and favorable vertical phase separation, contributing to moderate power conversion efficiencies. This research opens up possibilities for using amine-based fullerenes in nano-structured organic solar cells, aiming for efficient and processable solar energy solutions (Lv et al., 2014).

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body .

Mode of Action

It’s worth noting that the compound contains an isocyanate group , which is known to react with amines, alcohols, and water, forming ureas, carbamates, and carbon dioxide respectively . These reactions could potentially alter the function of target molecules in the body.

Biochemical Pathways

Isocyanates, in general, can interfere with various biological processes, including protein synthesis and cellular signaling .

Pharmacokinetics

It’s known that isocyanates can be rapidly absorbed and distributed in the body, metabolized, and excreted in urine . The compound’s bioavailability would be influenced by these processes.

Result of Action

Isocyanates can cause cellular damage and inflammation, potentially leading to various health effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of (3-Chloro-4-methylphenyl)methylamine. For instance, isocyanates can react with water, potentially affecting their stability and activity .

Propiedades

IUPAC Name |

1-(3-chloro-4-methylphenyl)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-7-3-4-8(6-11-2)5-9(7)10/h3-5,11H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKSXSOUDVLTOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3-Chloro-4-methylphenyl)methyl](methyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B3098713.png)